![molecular formula C23H32N2O B5196409 N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as AICAR, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. AICAR is a nucleoside analogue that activates AMP-activated protein kinase (AMPK), a key enzyme involved in energy metabolism.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cardiovascular disease, and cancer. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In cardiovascular disease, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve cardiac function and reduce inflammation. In cancer, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Wirkmechanismus
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK, a key enzyme involved in energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. AMPK activation by N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also activates other signaling pathways, such as the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway, which promotes mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has a number of biochemical and physiological effects that contribute to its potential therapeutic applications. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea increases glucose uptake and utilization in skeletal muscle and adipose tissue, which improves insulin sensitivity and reduces blood glucose levels. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also increases fatty acid oxidation and reduces lipid accumulation in adipose tissue and liver, which improves lipid metabolism and reduces body weight. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea improves cardiac function by increasing mitochondrial biogenesis and reducing inflammation in the heart. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also inhibits cell proliferation and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its ability to activate AMPK and its well-established mechanism of action. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is also relatively stable and has a long half-life in vivo. However, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and its potential therapeutic applications. One area of research is the development of more potent and selective AMPK activators that have fewer side effects than N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. Another area of research is the identification of new targets and signaling pathways that are activated by N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and other AMPK activators. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and other AMPK activators in humans.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the reaction of 1-(3-isopropenylphenyl)-1-methylethylamine with 1-adamantyl isocyanate to form N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. This reaction is carried out under anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-15(2)19-6-5-7-20(11-19)22(3,4)24-21(26)25-23-12-16-8-17(13-23)10-18(9-16)14-23/h5-7,11,16-18H,1,8-10,12-14H2,2-4H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDKXQZJFZXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

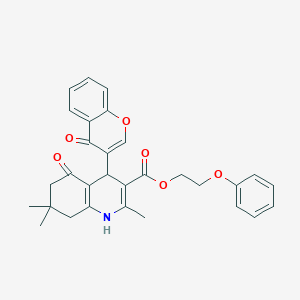
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
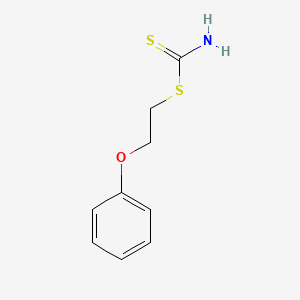
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
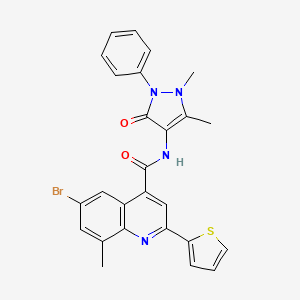
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
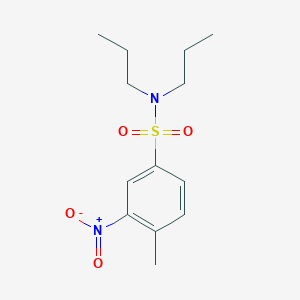
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
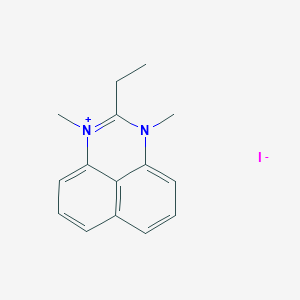
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5196431.png)
![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)